molecular formula C18H15F2N3O4S B4366987 N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Cat. No.: B4366987
M. Wt: 407.4 g/mol
InChI Key: GGNVCPFWURAQIH-UHFFFAOYSA-N
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Description

N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes difluoromethoxy and methoxy groups attached to a phenyl ring, as well as a furyl-pyrimidinyl thioacetamide moiety.

Properties

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O4S/c1-25-15-9-11(4-5-14(15)27-17(19)20)22-16(24)10-28-18-21-7-6-12(23-18)13-3-2-8-26-13/h2-9,17H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNVCPFWURAQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=CO3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the phenyl ring: The difluoromethoxy and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Formation of the pyrimidinyl ring: The pyrimidinyl ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Thioacetamide linkage: The final step involves the formation of the thioacetamide linkage between the phenyl and pyrimidinyl rings through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide moiety to corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(difluoromethoxy)phenyl)acetamide
  • N-[4-(difluoromethoxy)-3-methoxybenzyl]-2-furamide
  • [4-(difluoromethoxy)-3-methoxyphenyl]-N-methylmethanaminium

Uniqueness

N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

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